molecular formula C13H17ClN4O2 B1395182 N-(2-Aminoethyl)-3-(4-oxo-3,4-dihydro-phthalazin-1-YL)propanamide hydrochloride CAS No. 1185303-49-4

N-(2-Aminoethyl)-3-(4-oxo-3,4-dihydro-phthalazin-1-YL)propanamide hydrochloride

Cat. No.: B1395182
CAS No.: 1185303-49-4
M. Wt: 296.75 g/mol
InChI Key: FXEULELPANDMCE-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-(4-oxo-3,4-dihydro-phthalazin-1-YL)propanamide hydrochloride is a useful research compound. Its molecular formula is C13H17ClN4O2 and its molecular weight is 296.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential of Phthalazine Derivatives

Phthalazine derivatives, including N-(2-Aminoethyl)-3-(4-oxo-3,4-dihydro-phthalazin-1-yl)propanamide hydrochloride, have been recognized for their versatile pharmacological activities. A systematic review by Sangshetti et al. (2019) highlights the significant interest in phthalazine scaffolds within medicinal chemistry due to their broad pharmacological activities, including antidiabetic, anticancer, antihypertensive, antithrombotic, anti-inflammatory, analgesic, antidepressant, and antimicrobial effects. This review emphasizes the phthalazine scaffold as a potent component in drug discovery, underscoring its importance in the synthesis of novel drugs with diverse pharmacological actions (Sangshetti et al., 2019).

Synthetic Routes and Chemical Studies

Understanding the synthetic routes for phthalazine derivatives is crucial for developing new molecules with desired pharmacological responses. Singh and Kumar (2019) provide an overview of different synthetic methods used for creating substituted phthalazine derivatives. These derivatives serve as building blocks in medicinal chemistry, leading to the development of new molecules with significant therapeutic potential (Singh & Kumar, 2019).

Neuroprotective Applications

Another area of interest is the neuroprotective potential of compounds related to this compound. Abdoulaye and Guo (2016) review the neuroprotective effects of 3-N-Butylphthalide (NBP), a compound derived from celery seeds, demonstrating its significant impact on ischemic stroke outcomes and various neurological disorders. NBP's multi-targeted action, from mitigating oxidative stress to protecting mitochondrial function, highlights the broader therapeutic applications of phthalazine derivatives in neurological conditions (Abdoulaye & Guo, 2016).

Properties

IUPAC Name

N-(2-aminoethyl)-3-(4-oxo-3H-phthalazin-1-yl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2.ClH/c14-7-8-15-12(18)6-5-11-9-3-1-2-4-10(9)13(19)17-16-11;/h1-4H,5-8,14H2,(H,15,18)(H,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEULELPANDMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CCC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185303-49-4
Record name 1-Phthalazinepropanamide, N-(2-aminoethyl)-3,4-dihydro-4-oxo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185303-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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